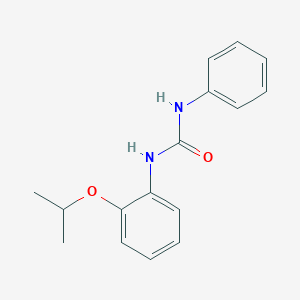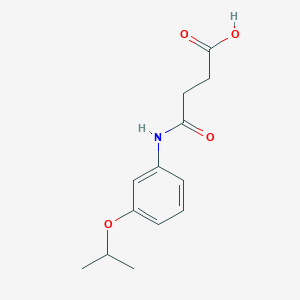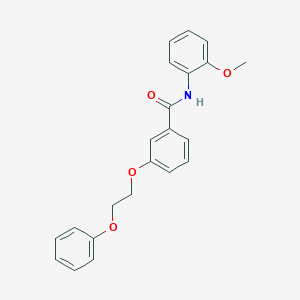![molecular formula C19H22N2O2 B268340 N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B268340.png)
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide, also known as BMS-986177, is a small molecule drug that has been developed as a potential treatment for various inflammatory and autoimmune diseases. It belongs to the class of drugs known as selective small molecule inhibitors of Bruton's tyrosine kinase (BTK).
Wirkmechanismus
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide selectively inhibits BTK, which is a key enzyme involved in the activation of immune cells such as B cells, mast cells, and macrophages. By inhibiting BTK, N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide blocks the activation of these immune cells, leading to the suppression of inflammatory responses.
Biochemical and Physiological Effects:
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to reduce the production of inflammatory cytokines and chemokines, as well as the activation of immune cells, in preclinical studies. This suggests that it has the potential to be an effective treatment for various autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation of N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
Future research on N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, further preclinical and clinical studies could explore its potential for the treatment of other autoimmune and inflammatory diseases. Finally, studies could investigate the potential of combining N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The process starts with the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzoic acid to form the intermediate amide. The amide is then treated with sec-butylamine and acetic anhydride to form the final product, N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide has shown promising results in preclinical studies for the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has been shown to inhibit BTK, a key enzyme involved in the activation of immune cells, leading to the suppression of inflammatory responses.
Eigenschaften
Produktname |
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-[4-(butan-2-ylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)15-8-10-17(11-9-15)21-19(23)16-7-5-6-13(2)12-16/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
DUUIOCBYDVUPHI-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)


![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)

![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)